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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and

mechanism of action of cevipabulin, with a specific focus on its novel binding site on α-tubulin.

Cevipabulin (formerly TTI-237) is a synthetic, orally available small molecule that has

demonstrated potent antitumor activity in preclinical and clinical settings.[1][2] While initially

characterized as a microtubule-stabilizing agent that interacts with the vinblastine site, recent

structural and biochemical studies have unveiled a more complex and unique mechanism

involving a second, distinct binding site on the α-tubulin subunit.[3][4][5][6]

This discovery has profound implications, identifying a new targetable pocket on tubulin and

paving the way for the development of a novel class of anticancer agents: tubulin degraders.[4]

[5][7]

The Dual-Binding Mechanism of Cevipabulin
X-ray crystallography studies have definitively shown that cevipabulin simultaneously

occupies two spatially independent sites on the αβ-tubulin heterodimer.[6][8] This dual-binding

capacity is unique among known microtubule-targeting agents and is central to its multifaceted

mechanism of action.

The Vinblastine Site (β-Tubulin): As suggested by initial competitive binding assays,

cevipabulin binds to the well-characterized vinblastine site located at the inter-dimer

interface on β-tubulin.[2][6][9] However, unlike classic Vinca alkaloids which destabilize
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microtubules, cevipabulin binding at this site enhances longitudinal interactions between

tubulin dimers.[3][9] This leads to the formation of protofilaments but inhibits the proper

lateral interactions required for microtubule assembly, resulting in the formation of irregular

tubulin aggregates.[3][9]

The Novel "Seventh Site" (α-Tubulin): The landmark discovery is a second binding pocket

located on the α-tubulin subunit, near the non-exchangeable guanosine triphosphate (GTP)

binding site.[3][7] This novel pocket has been termed the "seventh site" on the tubulin dimer.

[3][7][9]
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Caption: Cevipabulin's dual binding to the αβ-tubulin heterodimer.

The α-Tubulin "Seventh Site": A Nexus for Tubulin
Degradation
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The binding of cevipabulin to the novel seventh site on α-tubulin initiates a cascade of events

that culminates in the degradation of the tubulin protein itself. This represents a paradigm shift

from conventional microtubule inhibitors that primarily disrupt polymerization dynamics.

The mechanism proceeds as follows:

Conformational Change: Cevipabulin binding pushes the α-tubulin T5 loop (αT5) outward.[4]

[5]

GTP Exchange: This conformational shift exposes the normally non-exchangeable GTP,

making it exchangeable.[4][5][7]

Reduced Stability: The non-exchangeable GTP is critical for the structural integrity and

stability of the tubulin dimer.[7] Its exchange leads to the destabilization of the entire

heterodimer.

Proteasomal Degradation: The destabilized tubulin is subsequently targeted for degradation

through a proteasome-dependent pathway.[9]
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Caption: Mechanism of cevipabulin-induced tubulin degradation.

Quantitative Data Summary
The binding affinity, stoichiometry, and cytotoxic activity of cevipabulin have been quantified

through various biochemical and cell-based assays.

Table 1: Binding Affinity and Stoichiometry
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Parameter Method Value
Target
Complex

Reference

Dissociation

Constant (Kd)

Microscale
Thermophores
is (MST)

0.97 ± 0.15 μM
Eribulin-
Tubulin
Complex

[6][8]

Binding

Stoichiometry
LC-MS/MS

~2:1

(Cevipabulin:Tub

ulin)

Tubulin Dimer [8][10]

| Binding Stoichiometry | LC-MS/MS | ~1:1:1 (Cevipabulin:Eribulin:Tubulin) | Eribulin-Tubulin

Complex |[6][8] |

Table 2: In Vitro Cytotoxicity (IC50)

Cell Line Cancer Type IC50 (nM) Reference

SK-OV-3 Ovarian 24 ± 8 [1]

MDA-MB-435 Breast 21 ± 4 [1]

MDA-MB-468 Breast 18 ± 6 [1]

LnCaP Prostate 22 ± 7 [1]

| HeLa | Cervical | 40 |[1] |

Key Experimental Protocols
The elucidation of cevipabulin's binding to the α-tubulin site involved several key experimental

techniques. Detailed methodologies are summarized below.

X-ray Crystallography
This technique was pivotal in providing the atomic-level resolution structure of the cevipabulin-

tubulin complex, revealing the dual binding sites.

Protocol:
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Crystal Formation: Crystals were grown consisting of two tubulin heterodimers, the

stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex).[6]

Soaking: Cevipabulin was soaked into the pre-formed T2R-TTL crystals. To characterize

the seventh site independently, crystals were also co-soaked with both cevipabulin and

eribulin (an inhibitor that occupies the vinblastine site).[6][11]

Data Collection: X-ray diffraction data were collected from the soaked crystals.

Structure Determination: The crystal structure of the cevipabulin-tubulin complex was

determined to a resolution of 2.6 Å.[6][11] The electron density maps (Fobs/Fcalc) were

used to confirm the presence and orientation of cevipabulin molecules in both the

vinblastine and the novel α-tubulin sites.[5][11]
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Caption: Experimental workflow for X-ray crystallography.

Binding Stoichiometry by LC-MS/MS
This method was used to quantify the number of cevipabulin molecules bound to each tubulin

dimer in solution, confirming that the dual-site occupancy was not a crystallization artifact.[6]

Protocol:

Incubation: Purified tubulin (20 μM) was incubated with varying concentrations of

cevipabulin (e.g., 64, 128, and 256 μM) for 10 minutes.[5][8][10]

Separation: The tubulin-bound cevipabulin was separated from the unbound compound.

Quantification: The amount of bound cevipabulin was quantified using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]

Ratio Calculation: The molecular ratio of cevipabulin to the tubulin dimer was calculated.

At saturating concentrations, this ratio approached 2:1.[8][10]

Binding Affinity by Microscale Thermophoresis (MST)
MST was employed to directly measure the binding affinity (Kd) of cevipabulin to the novel

seventh site.

Protocol:

Target Preparation: To isolate binding to the seventh site, the vinblastine site was first

occupied by a high-affinity ligand, eribulin. The eribulin-tubulin complex (20 μM) was used

as the target.[6][10]

Titration: A fixed concentration of fluorescently labeled tubulin was titrated with a serial

dilution of cevipabulin.

Thermophoresis Measurement: The movement of the fluorescent molecules through a

microscopic temperature gradient was measured. This movement changes upon ligand

binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://www.researchgate.net/publication/351725355_Cevipabulin-tubulin_complex_reveals_a_novel_agent_binding_site_on_a-tubulin_with_tubulin_degradation_effect
https://www.biorxiv.org/content/10.1101/2020.09.11.293563v2.full-text
https://www.researchgate.net/figure/Measuring-the-binding-stoichiometry-of-cevipabulin-to-tubulin-A-Indicated_fig2_351725355
https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://www.biorxiv.org/content/10.1101/2020.09.11.293563v2.full-text
https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2020.09.11.293563v2.full-text
https://www.researchgate.net/figure/Measuring-the-binding-stoichiometry-of-cevipabulin-to-tubulin-A-Indicated_fig2_351725355
https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://www.researchgate.net/figure/Measuring-the-binding-stoichiometry-of-cevipabulin-to-tubulin-A-Indicated_fig2_351725355
https://www.benchchem.com/product/b1684092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kd Determination: The dissociation constant (Kd) was calculated by plotting the change in

thermophoresis against the cevipabulin concentration, yielding a value of 0.97 ± 0.15 μM.

[6][8]
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Caption: Experimental workflow for Microscale Thermophoresis (MST).

Tubulin Degradation by Immunoblotting
Immunoblotting was used to confirm that cevipabulin treatment leads to a reduction in total

tubulin protein levels in various cancer cell lines.

Protocol:

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116, H460) were cultured

and treated with various concentrations of cevipabulin for specified time periods (e.g., 16
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hours).[6][8]

Lysate Preparation: Cells were harvested and lysed to extract total cellular proteins.

SDS-PAGE and Transfer: Protein lysates were separated by size using SDS-

polyacrylamide gel electrophoresis and transferred to a membrane.

Antibody Incubation: The membrane was incubated with primary antibodies specific for α-

tubulin and β-tubulin, followed by incubation with a secondary antibody.

Detection: The protein bands were visualized and quantified to determine the relative

levels of tubulin, showing a dose-dependent decrease upon cevipabulin treatment.[6][8]

Conclusion and Future Directions
The discovery that cevipabulin binds to a novel site on α-tubulin to induce its degradation is a

significant advancement in the field of microtubule-targeting agents. It reclassifies cevipabulin
not merely as a microtubule dynamics inhibitor but as a pioneering tubulin degrader. This

"seventh site" represents a previously unexploited target for cancer therapy.

For drug development professionals, this presents a unique opportunity to:

Design Novel Tubulin Degraders: Develop new small molecules that specifically target this α-

tubulin site with higher affinity and selectivity.

Overcome Drug Resistance: As this site is distinct from those targeted by taxanes and vinca

alkaloids, agents targeting the seventh site may be effective against tumors that have

developed resistance to conventional microtubule inhibitors.[2]

Explore New Therapeutic Applications: The unique mechanism of tubulin degradation may

offer therapeutic advantages beyond traditional mitotic arrest.

Further research will be essential to fully characterize the downstream cellular consequences

of tubulin degradation and to optimize the design of next-generation compounds targeting this

novel and promising binding site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. biorxiv.org [biorxiv.org]

4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin
degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin
degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

7. biorxiv.org [biorxiv.org]

8. biorxiv.org [biorxiv.org]

9. biorxiv.org [biorxiv.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Cevipabulin Binding
Site on α-Tubulin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684092#cevipabulin-binding-site-on-tubulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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